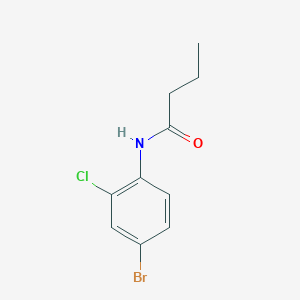
2beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid, commonly known as UDCA (Ursodeoxycholic Acid), is a bile acid that is naturally produced in humans and bears. It has been used for centuries to treat various liver diseases. UDCA has gained significant attention in the scientific community due to its potential therapeutic benefits in treating various diseases.
Applications De Recherche Scientifique
Synthesis and Biochemical Studies
Synthesis for Bile Acid Biosynthesis Study : Kurosawa et al. (2001) synthesized CoA esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids to study side chain cleavage in bile acid biosynthesis, providing insights into the metabolic pathways of similar bile acids (Kurosawa et al., 2001).
Exploration of Supramolecular Structures : Bertolasi et al. (2005) examined the crystal structures of several oxo-cholic acids to understand their molecular aggregations, highlighting how different structures can influence biological functions (Bertolasi et al., 2005).
Synthesis of Stereiosomeric Bile Acids : Iida et al. (2002) synthesized epimeric trihydroxy-5beta-cholan-24-oic acids, demonstrating the chemical diversity and potential for bioactive derivatives of bile acids (Iida et al., 2002).
Biological Functions and Applications
Novel Bile Acid Identification : Kakiyama et al. (2006) identified a novel bile acid in certain birds, broadening our understanding of bile acid diversity in different species (Kakiyama et al., 2006).
Bile Acid Metabolism and Identification : G. Kakiyama et al. (2004) developed methods for synthesizing potential primary bile acids in vertebrates, facilitating identification and study of unknown bile acids in animal species (G. Kakiyama et al., 2004).
Electrochemical Oxidation Studies : Medici et al. (2001) explored regioselectivity in the electrochemical oxidation of cholic acid, revealing pathways for synthesizing specific bile acid derivatives (Medici et al., 2001).
Bile Acid CoA Esters Measurement : Gan-Schreier et al. (2005) presented a novel method for measuring bile acid CoA esters, contributing to our understanding of bile acid biosynthesis and related disorders (Gan-Schreier et al., 2005).
Novel Bile Acids in Animals : Bi et al. (2009) isolated new bile acids from bear bile powder and goose bile, adding to the compendium of known bile acid structures (Bi et al., 2009).
Combinatorial Biocatalysis for Bile Acid Derivatives : Secundo et al. (2003) used a combinatorial biocatalytic approach to create a library of bile acid derivatives, showcasing the potential for generating diverse bioactive compounds (Secundo et al., 2003).
Blood-Brain Barrier Permeation Study : Mikov et al. (2004) investigated the efficacy of a cholanate derivative as a blood-brain barrier permeator, indicating potential therapeutic applications (Mikov et al., 2004).
Synthesis of Bile Acid Derivatives : Masterson et al. (2003) described a new method for preparing specific bile acid derivatives, contributing to synthetic strategies in bile acid chemistry (Masterson et al., 2003).
Anti-Inflammatory and Anti-Tumorigenic Properties : Yasukawa et al. (2009) reported on the anti-inflammatory and tumorigenic inhibitory activities of certain bile acids, suggesting potential medicinal applications (Yasukawa et al., 2009).
Biotransformation Studies with Aspergillus niger : Al-Aboudi et al. (2009) conducted biotransformation experiments with Aspergillus niger, leading to the discovery of novel bile acid derivatives (Al-Aboudi et al., 2009).
7alpha-OH Epimerisation by Xanthomonas maltophilia : Medici et al. (2002) described microbial 7alpha-OH epimerisation of bile acids, unveiling biocatalytic processes for altering bile acid structures (Medici et al., 2002).
Propriétés
Numéro CAS |
133565-87-4 |
|---|---|
Nom du produit |
2beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid |
Formule moléculaire |
C24H40O5 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
(4R)-4-[(2S,3S,5R,7R,8R,9S,10S,13R,14S,17R)-2,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)15-5-6-16-22-17(8-9-23(15,16)2)24(3)12-20(27)18(25)10-14(24)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16+,17+,18+,19-,20+,22+,23-,24+/m1/s1 |
Clé InChI |
NVTDAUYTNRUBQY-QCICEKRZSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC(C(C4)O)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC(C(C4)O)O)C)O)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)


![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)

![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)